

# In-Silico Modeling of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Cat. No.: B095123

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## Abstract

This technical guide provides a comprehensive overview of a proposed in-silico modeling workflow for **2,3-Dimethoxy-5-sulfamoylbenzoic Acid**, a novel compound with therapeutic potential. Due to the limited availability of experimental data for this specific molecule, this paper outlines a robust computational strategy based on methodologies applied to structurally similar sulfamoylbenzoic acid derivatives. The guide details protocols for target identification, ligand preparation, molecular docking, and molecular dynamics simulations. It also presents potential biological targets, including carbonic anhydrase and the Na-K-Cl cotransporter, and visualizes relevant signaling pathways and experimental workflows using Graphviz diagrams. All quantitative data for closely related compounds is summarized in structured tables to serve as a reference for future computational and experimental studies.

## Introduction

**2,3-Dimethoxy-5-sulfamoylbenzoic Acid** is a small molecule with a chemical structure suggestive of potential pharmacological activity. The presence of a sulfamoylbenzoic acid scaffold is a common feature in a variety of clinically significant drugs, particularly diuretics. In the absence of empirical data, in-silico modeling offers a powerful and resource-efficient approach to predict the compound's physicochemical properties, identify potential biological targets, and elucidate its mechanism of action at a molecular level. This guide serves as a

roadmap for researchers aiming to investigate **2,3-Dimethoxy-5-sulfamoylbenzoic Acid** through computational methods.

## Physicochemical Properties and Analogs

While specific experimental data for **2,3-Dimethoxy-5-sulfamoylbenzoic Acid** is not readily available, we can infer its properties from the closely related compound, 2-Methoxy-5-sulfamoylbenzoic acid.

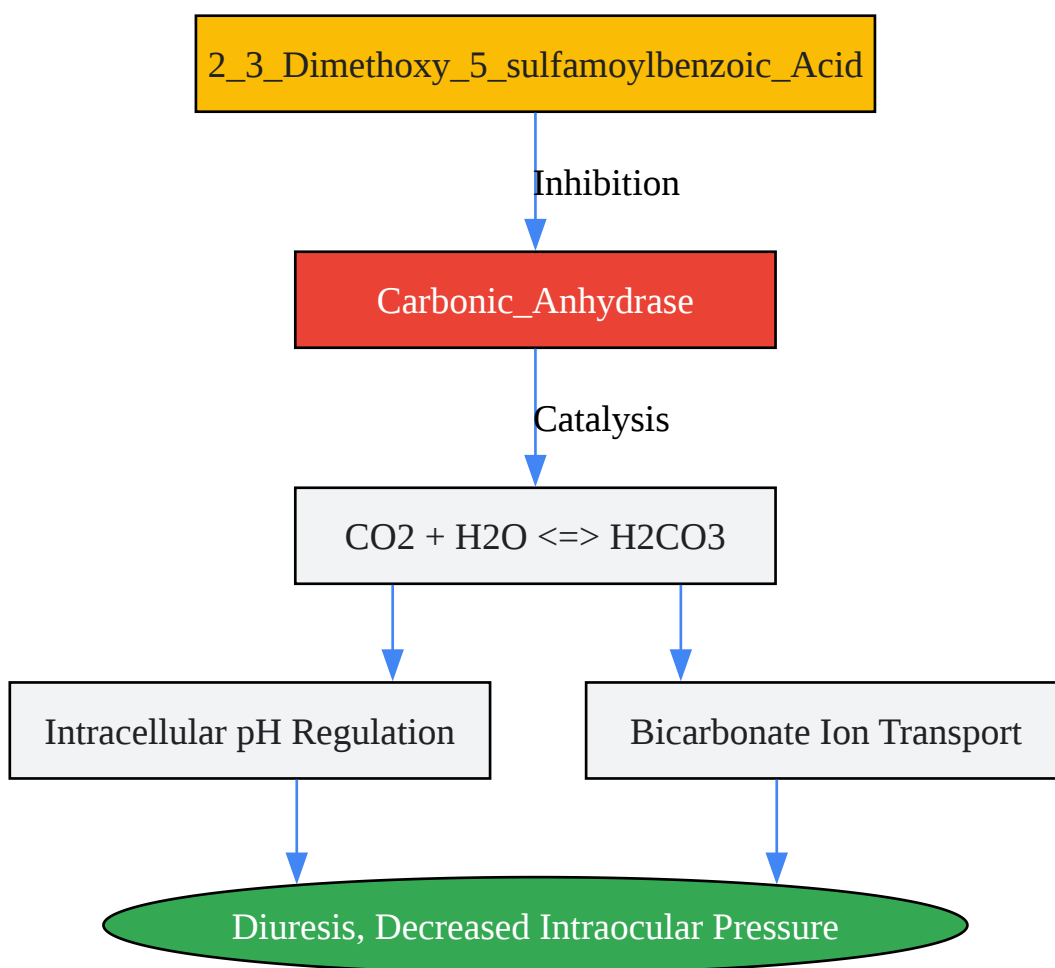
Property	Value (for 2-Methoxy-5-sulfamoylbenzoic acid)	Data Source
Molecular Formula	C8H9NO5S	PubChem[1]
Molecular Weight	231.23 g/mol	PubChem[1]
IUPAC Name	2-methoxy-5-sulfamoylbenzoic acid	PubChem[1]
SMILES	<chem>COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O</chem>	PubChem[1]
CAS Number	22117-85-7	PubChem[1]

## Potential Biological Targets and Signaling Pathways

Based on the structural characteristics of **2,3-Dimethoxy-5-sulfamoylbenzoic Acid**, two primary biological targets are hypothesized: Carbonic Anhydrase and the Na-K-Cl Cotransporter (NKCC).

### Carbonic Anhydrase

The sulfonamide group is a classic zinc-binding pharmacophore for carbonic anhydrase (CA) inhibitors.[2][3][4] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes, including pH regulation and fluid balance.[2][4] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[4]

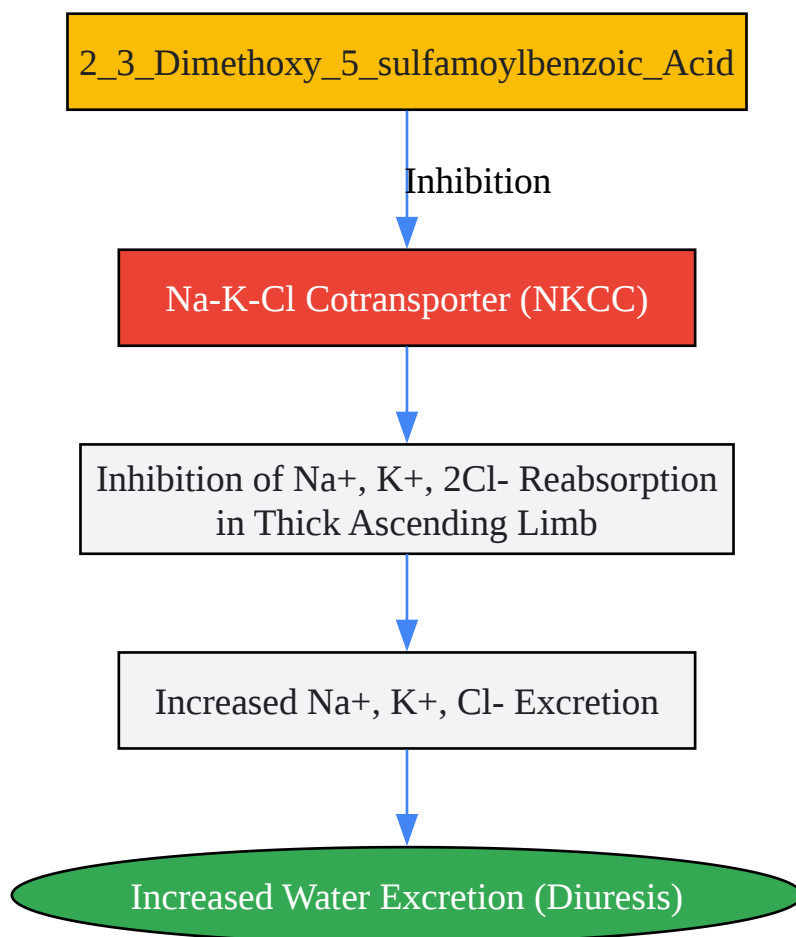


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#### Carbonic Anhydrase Inhibition Pathway

## Na-K-Cl Cotransporter (NKCC)

Sulfamoylbenzoic acid derivatives, such as furosemide, are well-known inhibitors of the Na-K-Cl cotransporter (NKCC).[5] These transporters are crucial for the reabsorption of sodium, potassium, and chloride ions in the kidney's thick ascending limb of the loop of Henle.[6] Inhibition of NKCC leads to diuresis, making it a target for treating hypertension and edema.[6]

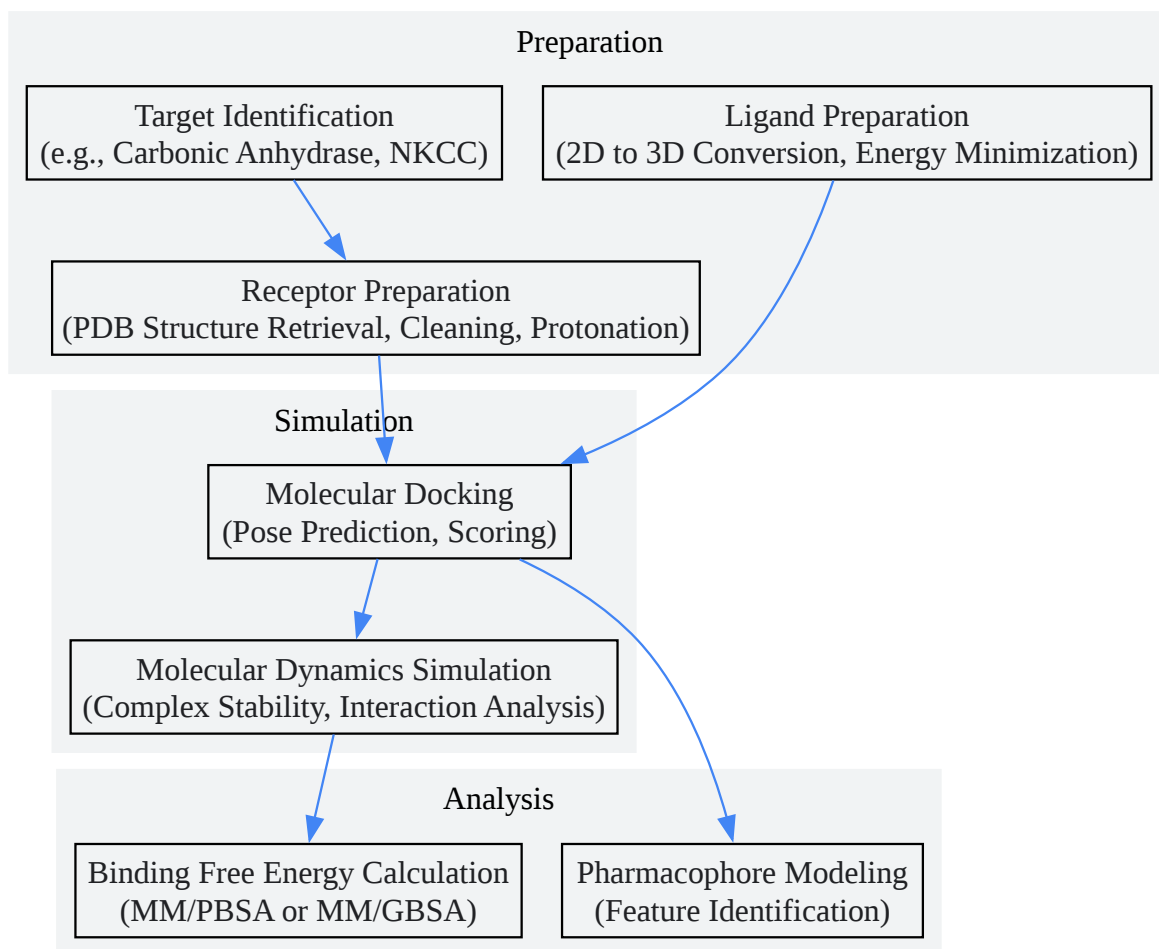


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Na-K-Cl Cotransporter Inhibition Pathway

## In-Silico Modeling Workflow

A multi-step in-silico workflow is proposed to investigate the interaction of **2,3-Dimethoxy-5-sulfamoylbenzoic Acid** with its potential biological targets.



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### In-Silico Modeling Workflow

## Experimental Protocols

This section provides detailed methodologies for the key experiments in the proposed in-silico workflow.

### Ligand Preparation

- 2D Structure Generation: Draw the 2D structure of **2,3-Dimethoxy-5-sulfamoylbenzoic Acid** using a chemical drawing tool like ChemDraw or MarvinSketch.

- **3D Conversion and Optimization:** Convert the 2D structure to a 3D conformation. Perform an initial energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Open Babel or Maestro.
- **Protonation State and Tautomer Generation:** Determine the likely protonation state at a physiological pH (e.g., 7.4). Generate possible tautomers and select the lowest energy conformer for docking.

## Receptor Preparation

- **Structure Retrieval:** Obtain the 3D crystal structure of the target protein (e.g., human Carbonic Anhydrase II, PDB ID: 6G3V; a model of NKCC1) from the Protein Data Bank (PDB).<sup>[2]</sup>
- **Structure Cleaning:** Remove water molecules, co-factors (unless essential for binding), and any existing ligands from the PDB file.
- **Protonation and Optimization:** Add hydrogen atoms and assign appropriate protonation states to the amino acid residues. Perform a constrained energy minimization of the protein structure to relieve any steric clashes.

## Molecular Docking

- **Binding Site Definition:** Identify the active site of the receptor. For carbonic anhydrase, this will be the zinc-containing catalytic pocket. For NKCC, this may be inferred from cryo-EM structures or homology models.<sup>[7]</sup>
- **Docking Simulation:** Use a molecular docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined binding site.<sup>[8][9][10]</sup> The program will generate multiple binding poses.
- **Pose Selection and Scoring:** Analyze the generated poses based on their docking scores, which estimate the binding affinity. Select the best-scoring and most plausible binding pose for further analysis.

## Molecular Dynamics (MD) Simulation

- **System Setup:** Place the selected protein-ligand complex in a periodic box of water molecules and add counter-ions to neutralize the system.
- **Equilibration:** Perform a multi-step equilibration protocol, gradually heating the system and then running it at a constant temperature and pressure to allow the system to relax.
- **Production Run:** Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to observe the stability of the protein-ligand complex and analyze its dynamic behavior.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Trajectory Analysis:** Analyze the MD trajectory to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions over time.

## Binding Free Energy Calculation

- **MM/PBSA or MM/GBSA:** Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory.[\[3\]](#)

## Pharmacophore Modeling

- **Model Generation:** Based on the docked pose of **2,3-Dimethoxy-5-sulfamoylbenzoic Acid** and known inhibitors of the target, generate a pharmacophore model that defines the essential chemical features for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).[\[14\]](#)[\[15\]](#)

## Quantitative Data for Related Compounds

The following table summarizes inhibitory activities of compounds structurally related to sulfamoylbenzoic acid against potential targets. This data can serve as a benchmark for evaluating the in-silico predictions for **2,3-Dimethoxy-5-sulfamoylbenzoic Acid**.

Compound Class	Target	Compound Example	IC50 / Activity	Reference
Sulfamoylbenzoic Acid Derivatives	h-NTPDase3	N-cyclopropyl-sulfamoylbenzoic acid	1.32 ± 0.06 μM	[16]
1H-1,2,3-triazole analogs	bCA-II	Compound 9i	11.1 μM	[4]
1H-1,2,3-triazole analogs	hCA-II	Compound 9i	10.9 μM	[4]
2,4-dichloro-5-sulfamoylbenzoic acid derivatives	α-amylase	Compound 3c	~3-fold more active than acarbose	[17][18]
2,4-dichloro-5-sulfamoylbenzoic acid derivatives	α-glucosidase	Compound 3c	~5-fold more active than acarbose	[17][18]

## Conclusion

This technical guide has outlined a comprehensive in-silico strategy for the characterization of **2,3-Dimethoxy-5-sulfamoylbenzoic Acid**. By leveraging established computational techniques and drawing parallels with structurally related compounds, researchers can predict the molecule's biological targets, understand its binding mechanism, and estimate its potential efficacy. The detailed protocols and workflows provided herein offer a solid foundation for initiating computational studies on this and other novel small molecules, thereby accelerating the early stages of drug discovery and development. The successful application of these in-silico methods will pave the way for subsequent experimental validation and optimization of this promising compound.

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